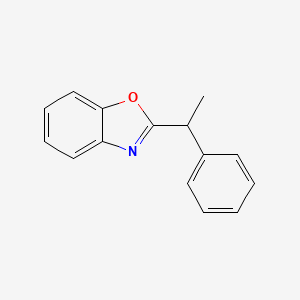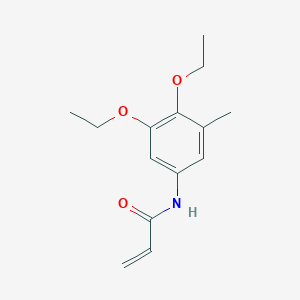![molecular formula C7H10Cl2O4 B14367328 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate CAS No. 91375-72-3](/img/structure/B14367328.png)
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate typically involves the esterification of 3-chloro-2-methylpropanoic acid with 2-hydroxyethyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and 2-hydroxyethyl chloroformate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in solvents like acetonitrile or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 3-chloro-2-methylpropanoic acid and 2-hydroxyethyl chloroformate.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate involves its reactive functional groups. The chlorocarbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The ester bond can be hydrolyzed under physiological conditions, releasing active compounds that can interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their interactions with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-chloro-3-oxopropanoate
- 3-Chloro-2-hydroxypropyl methacrylate
- Ethyl 2-methylpropanoate
Uniqueness
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate is unique due to the presence of both ester and chlorocarbonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Propiedades
Número CAS |
91375-72-3 |
|---|---|
Fórmula molecular |
C7H10Cl2O4 |
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
2-carbonochloridoyloxyethyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C7H10Cl2O4/c1-5(4-8)6(10)12-2-3-13-7(9)11/h5H,2-4H2,1H3 |
Clave InChI |
NPHUJEVPVWRPJK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C(=O)OCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


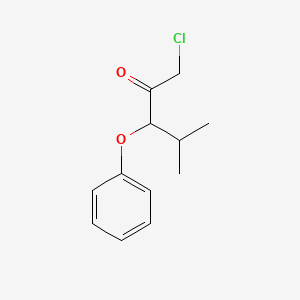
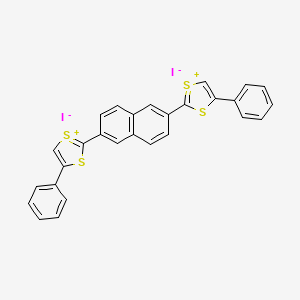
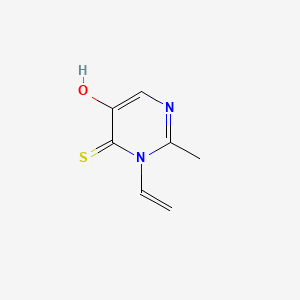
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
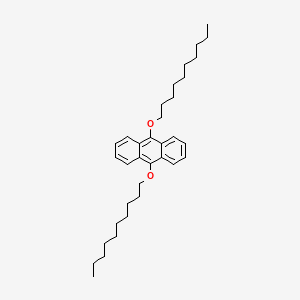
![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
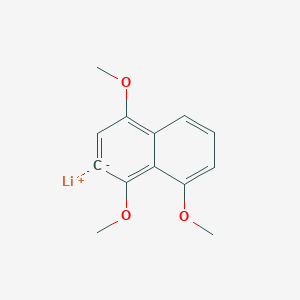

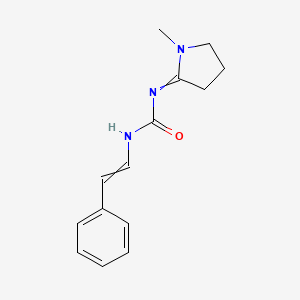

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
